molecular formula C6H3ClFNO B1302172 2-Fluoro-6-pyridinecarbonyl chloride CAS No. 64197-03-1

2-Fluoro-6-pyridinecarbonyl chloride

Cat. No.: B1302172
CAS No.: 64197-03-1
M. Wt: 159.54 g/mol
InChI Key: AVYDMRAXLHLEJG-UHFFFAOYSA-N
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Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-pyridinecarbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters . This compound is also involved in the formation of peptide bonds, which are crucial for protein synthesis. The interactions of this compound with biomolecules are primarily covalent, leading to the formation of stable products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, the compound can acylate serine residues in the active sites of serine proteases, inhibiting their activity. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as inhibiting specific enzymes or modifying proteins involved in disease pathways. At high doses, this compound can be toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. The compound can also affect metabolic flux, altering the levels of specific metabolites in cells. These changes can have significant effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins that facilitate its distribution within cells. The localization and accumulation of this compound can affect its activity and function, influencing its overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to affect gene expression. The subcellular localization of the compound can also influence its interactions with enzymes and other biomolecules, affecting its overall biochemical properties.

Chemical Reactions Analysis

2-Fluoro-6-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium-based catalysts for coupling reactions

    Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products

  • Substituted pyridine derivatives
  • Coupled products with various organic groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-6-pyridinecarbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Fluoro-6-pyridinecarbonyl chloride can be compared with other similar compounds such as:

Uniqueness

Conclusion

This compound is a valuable compound in the field of chemical synthesis, offering unique reactivity and versatility for various scientific research applications. Its preparation methods, chemical reactions, and applications in chemistry, biology, medicine, and industry make it an important tool for researchers and industrial chemists alike.

Properties

IUPAC Name

6-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-2-1-3-5(8)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYDMRAXLHLEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374662
Record name 2-Fluoro-6-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64197-03-1
Record name 2-Fluoro-6-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64197-03-1
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